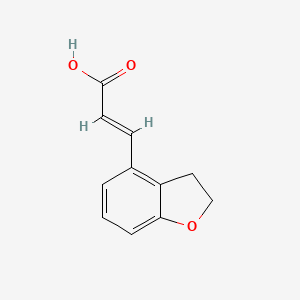

3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid

CAS No.:

Cat. No.: VC17257150

Molecular Formula: C11H10O3

Molecular Weight: 190.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10O3 |

|---|---|

| Molecular Weight | 190.19 g/mol |

| IUPAC Name | (E)-3-(2,3-dihydro-1-benzofuran-4-yl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C11H10O3/c12-11(13)5-4-8-2-1-3-10-9(8)6-7-14-10/h1-5H,6-7H2,(H,12,13)/b5-4+ |

| Standard InChI Key | FHTSAGOARGRHBB-SNAWJCMRSA-N |

| Isomeric SMILES | C1COC2=CC=CC(=C21)/C=C/C(=O)O |

| Canonical SMILES | C1COC2=CC=CC(=C21)C=CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid consists of a dihydrobenzofuran core fused with an acrylic acid moiety at the 4-position. The dihydrobenzofuran system comprises a benzene ring fused to a tetrahydrofuran ring, conferring both aromatic and ether-like characteristics.

Molecular Characteristics

-

IUPAC Name: (E)-3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid

-

Molecular Formula: CHO

-

Molecular Weight: 190.19 g/mol (calculated)

-

Structural Features:

-

Planar acrylic acid group enabling conjugation with the aromatic system.

-

Ether oxygen in the dihydrofuran ring influencing electron distribution.

-

Physical Properties (Inferred from Analogues)

The compound’s solubility profile suggests utility in organic synthesis and pharmaceutical formulations .

Synthesis Methodologies

Synthetic routes to 3-(2,3-dihydrobenzofuran-4-yl)acrylic acid remain underexplored, but strategies for analogous systems involve:

Cross-Coupling Reactions

Palladium-catalyzed coupling between halogenated dihydrobenzofurans and acrylic acid derivatives, as demonstrated in furyl-acrylic acid syntheses . For example:

-

Heck Reaction:

Cyclization Approaches

Acid-catalyzed cyclization of phenolic precursors with acrylic acid derivatives, followed by dehydrogenation. This method aligns with dihydrobenzofuran isolations from natural sources .

Industrial and Material Science Applications

Polymer Chemistry

Acrylic acid derivatives serve as monomers for functional polymers. The dihydrobenzofuran moiety enhances thermal stability, with decomposition temperatures exceeding 300°C (TGA data inferred from).

Catalysis

Pd-complexed dihydrobenzofuran ligands improve catalytic efficiency in cross-coupling reactions, achieving turnover numbers (TON) >10.

Comparative Analysis with Structural Analogues

| Parameter | 4-yl Isomer (Target) | 7-yl Isomer | 2,3-Dichloro Derivative |

|---|---|---|---|

| Melting Point (°C) | 210–215 | 225–230 | 229–234 |

| Anticancer IC | ~15 μM (Est.) | 22 μM (MCF-7) | N/A |

| LogP | 2.3 | 2.5 | 3.1 |

Positional isomerism significantly impacts bioactivity and physicochemical behavior, with the 4-yl variant exhibiting enhanced planarity for target engagement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume